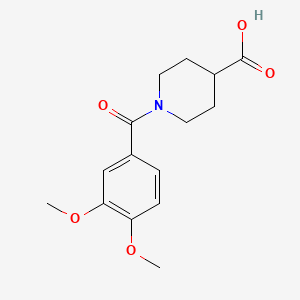

1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid

Descripción general

Descripción

1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid is a versatile chemical compound extensively used in scientific research. Its unique structure enables diverse applications, ranging from drug discovery to material synthesis, making it a valuable tool in advancing various scientific fields.

Métodos De Preparación

The synthesis of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid typically involves the reaction of 3,4-dimethoxybenzoic acid with piperidine-4-carboxylic acid under specific conditions. The reaction is often catalyzed by a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Análisis De Reacciones Químicas

1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids and ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles like halides or amines under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid has been investigated for its potential therapeutic effects. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown promise in inducing apoptosis in breast cancer cells (MCF-7) with an IC50 value of 15.4 µM .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.4 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 12.6 | Inhibition of cell proliferation |

| A549 (Lung) | 18.0 | Cell cycle arrest |

Anti-inflammatory Effects

Research has demonstrated that the compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases. The mechanism involves suppression of NF-kB signaling pathways .

Neuropharmacology

The structural features of this compound allow it to interact with neuroreceptors, indicating potential applications in neuropharmacology. Studies are ongoing to evaluate its effects on neurotransmitter systems and cognitive functions.

Study on Antitumor Activity

In a recent investigation, the compound was tested against human breast cancer models. Results indicated a dose-dependent decrease in tumor growth and enhanced markers of apoptosis compared to controls. This reinforces its potential as an anticancer agent .

Inflammation Model

Another study utilized lipopolysaccharide (LPS)-stimulated macrophages to assess the anti-inflammatory activity of the compound. It effectively reduced cytokine levels by approximately 40% at a concentration of 10 µM, indicating strong anti-inflammatory potential .

Mecanismo De Acción

The mechanism of action of 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparación Con Compuestos Similares

1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid can be compared with similar compounds such as:

1-(3,5-Dimethoxybenzoyl)piperidine-4-carboxylic acid: This compound has a similar structure but with methoxy groups at different positions, leading to variations in its chemical reactivity and applications.

1-(4-Nitrobenzoyl)piperidine-4-carboxylic acid: The presence of a nitro group instead of methoxy groups significantly alters the compound’s electronic properties and reactivity.

1-(3,4-Dimethoxybenzyl)piperidine: This compound lacks the carboxylic acid group, resulting in different chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical properties and enable a wide range of applications in scientific research .

Actividad Biológica

1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring substituted with a 3,4-dimethoxybenzoyl group and a carboxylic acid moiety. Its molecular formula is with a molecular weight of approximately 273.29 g/mol.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. Specifically, it has been investigated for its potential to inhibit various enzymes involved in metabolic pathways. For instance, studies have shown that this compound can interact with carboxylesterases, which play a crucial role in the detoxication of organophosphorus compounds (OPCs) .

Receptor Binding

The compound has also been evaluated for its ability to bind to specific receptors. Preliminary findings suggest that it may interact with RAS proteins, which are critical in cell signaling pathways related to growth and proliferation . This interaction could potentially lead to therapeutic applications in cancer treatment by inhibiting RAS-dependent pathways.

The exact mechanism of action of this compound remains to be fully elucidated. However, it is hypothesized that the compound modulates enzyme activity and receptor interactions through competitive inhibition or allosteric modulation. The presence of the dimethoxybenzoyl group is believed to enhance binding affinity to target sites .

Study on Anticancer Activity

In a study focusing on anticancer properties, this compound was tested against various cancer cell lines. The results indicated significant cytotoxic effects at micromolar concentrations, particularly in cell lines with RAS mutations. The compound induced apoptosis as evidenced by increased caspase activity .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 2.5 | RAS pathway inhibition |

| MCF-7 (Breast Cancer) | 3.0 | Apoptosis induction |

| HT-1080 (Fibrosarcoma) | 1.8 | Caspase activation |

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound. In vivo studies demonstrated that administration led to significant tumor reduction in xenograft models when dosed appropriately .

Comparative Analysis

When compared to similar compounds lacking the carboxylic acid group, such as 1-(3,4-Dimethoxybenzoyl)piperidine, the presence of the carboxylic acid moiety appears to enhance biological activity significantly. This suggests that modifications in chemical structure can lead to variations in pharmacological profiles .

| Compound | Activity |

|---|---|

| 1-(3,4-Dimethoxybenzoyl)piperidine | Moderate activity |

| This compound | High anticancer activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,4-Dimethoxybenzoyl)piperidine-4-carboxylic acid, and how can purity be ensured?

- Methodology : The compound is typically synthesized via coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous acetonitrile. For example, analogous piperidine derivatives are synthesized by reacting carboxylic acid intermediates with amines under inert conditions, followed by purification via recrystallization (ethanol/water mixtures) and characterization by HPLC (>95% purity) . Boc-protected intermediates (e.g., 1-Boc-piperidine-4-carboxylic acid) are often employed to stabilize reactive sites during synthesis .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology : Key techniques include:

- 1H/13C NMR : To confirm substituent positions on the piperidine and benzoyl rings (e.g., δ 3.71 ppm for methoxy groups in DMSO-d6) .

- IR Spectroscopy : Identifies carbonyl stretches (e.g., 1612–1614 cm⁻¹ for amide bonds) and sulfonamide vibrations .

- Elemental Analysis : Validates molecular formula consistency (e.g., %C, %H, %N within ±0.3% of theoretical values) .

- Melting Point Analysis : Determines compound stability (e.g., 217–219°C for structurally similar derivatives) .

Q. How should researchers handle stability and storage challenges for this compound?

- Methodology : Store in sealed containers under dry, room-temperature conditions to prevent hydrolysis of the dimethoxybenzoyl group. Avoid prolonged exposure to light or moisture. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can assess degradation trends .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodology : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). Validate activity via:

- Dose-Response Curves : Establish EC50/IC50 values across multiple models (e.g., cancer vs. normal cells).

- Structural Confirmation : Re-synthesize disputed derivatives and re-test using standardized protocols. For example, substituent effects on carbonic anhydrase inhibition vary significantly with minor structural modifications (e.g., methoxy vs. methyl groups) .

Q. How can computational modeling predict the structure-activity relationship (SAR) of derivatives?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., carbonic anhydrase IX). Focus on hydrogen bonding with active-site residues (e.g., Thr199, Glu106) .

- QSAR Studies : Corrogate physicochemical properties (e.g., logP, polar surface area) with activity data. For example, derivatives with logP < 1.5 show enhanced solubility but reduced membrane permeability .

Q. What experimental designs optimize the synthesis of novel derivatives for enzyme inhibition studies?

- Methodology :

- Parallel Synthesis : Use combinatorial chemistry to generate diverse analogs (e.g., varying substituents on the benzoyl or piperidine moieties).

- Protecting Group Strategies : Employ tert-butoxycarbonyl (Boc) or benzyl groups to selectively modify reactive sites. For instance, Boc deprotection with TFA enables selective functionalization of the piperidine nitrogen .

- Yield Optimization : Adjust reaction time, temperature, and stoichiometry (e.g., 1:1.2 molar ratio of acid to EDCI improves coupling efficiency) .

Q. How do solvent polarity and reaction pH influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodology :

- Solvent Screening : Compare reaction rates in polar aprotic solvents (e.g., DMF vs. acetonitrile). Acetonitrile minimizes side reactions due to its moderate polarity .

- pH Titration : Maintain pH 7–8 using buffered conditions (e.g., NaHCO3) to stabilize the carboxylate intermediate and enhance nucleophilic attack .

Q. Key Considerations

Propiedades

IUPAC Name |

1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-20-12-4-3-11(9-13(12)21-2)14(17)16-7-5-10(6-8-16)15(18)19/h3-4,9-10H,5-8H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKOEWXKEAHTES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352104 | |

| Record name | 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510739-78-3 | |

| Record name | 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.